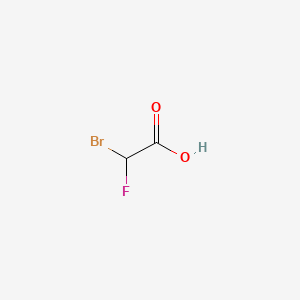

Bromofluoroacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-fluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrFO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTXGKNZADORBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382077 | |

| Record name | Bromofluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-25-1 | |

| Record name | Bromofluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromofluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Bromodifluoroacetic Acid: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodifluoroacetic acid (BrCF₂COOH) is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals. Its unique stereoelectronic properties make it a desirable moiety for modulating the bioactivity and pharmacokinetic profiles of organic molecules. This document provides an in-depth technical overview of the key historical and contemporary methods for the synthesis of bromodifluoroacetic acid and its precursors, offering a comparative analysis of these approaches.

Early Synthetic Routes: Mid-20th Century

The initial syntheses of bromodifluoroacetic acid derivatives emerged in the mid-20th century, leveraging the developing field of organofluorine chemistry. These early methods often involved multi-step processes starting from readily available fluorinated gases.

Synthesis from Tetrafluoroethylene (1968)

An early route to a key precursor, bromodifluoroacetyl chloride, was reported in the Journal of Organic Chemistry in 1968. This method starts with the abundant industrial chemical tetrafluoroethylene (C₂F₄). The overall yield of this process, however, is less than 30%.[1][2][3]

Synthesis from Vinylidene Fluoride (1964)

A method described by H. Cohn and E.D. Bergmann in 1964 utilizes vinylidene fluoride (CF₂=CH₂) as the starting material.[4] This process involves the bromination of vinylidene fluoride, followed by dehydrobromination to yield 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂). Subsequent autooxidation of this intermediate with oxygen produces a mixture of bromodifluoroacetyl bromide and dibromofluoroacetyl fluoride. This mixture of acid halides can then be reacted with an alcohol, such as ethanol, to produce the corresponding ester.

The Advent of Oleum-Based Methods in the 1970s

The 1970s saw the development of methods employing oleum (fuming sulfuric acid) for the conversion of polyhalogenated ethanes into bromodifluoroacetic acid derivatives. These methods often required the use of heavy metal catalysts.

The Paleta et al. Method (1970)

In 1970, Paleta and colleagues published a method in Collection of Czechoslovak Chemical Communications for the synthesis of methyl bromodifluoroacetate.[1] Their approach involved the reaction of 1,1,2-trifluoro-2-chloro-1,2-dibromoethane (CF₂BrCFClBr) with 60% oleum in the presence of a mercuric oxide (HgO) catalyst.

Modifications by Campbell and Vogl (1979)

R.W. Campbell and O. Vogl, in a 1979 paper in Makromolekulare Chemie, described a modification of the oleum-based method.[1][4] They utilized similar reagents but optimized the molar ratio of sulfur trioxide to the starting haloethane and employed a longer reaction time. Their modifications resulted in a significantly improved yield of methyl bromodifluoroacetate.

Alternative Synthetic Strategies of the 1990s

Concerns over the environmental impact of mercury-based catalysts spurred the development of alternative synthetic routes in the late 20th century.

The Chang-Ming Hu et al. Redox Pair Method (1990)

A notable advancement was reported by Chang-Ming Hu and collaborators in the Journal of Fluorine Chemistry in 1990.[1][2][4][5] This method avoids the use of mercury catalysts by employing a redox pair consisting of ammonium persulfate ((NH₄)₂S₂O₈) and sodium formate (HCO₂Na) to convert 1,1,2-trifluoro-2-chloro-1,2-dibromoethane to bromodifluoroacetic acid.

Modern Industrial Synthesis: Catalyst-Free Oleum Method

Contemporary industrial methods for the preparation of bromodifluoroacetic acid and its esters often favor processes that are both high-yielding and environmentally benign. A significant development has been the catalyst-free conversion of 1,1-difluoro-1,2-dibromodihaloethanes using concentrated oleum.

This modern approach involves the reaction of a 1,1-difluoro-1,2-dibromodihaloethane, such as 1,1-difluorotetrabromoethane (CF₂BrCBr₃) or 1,2-dibromo-1,1-difluoro-2,2-dichloroethane (CF₂BrCCl₂Br), with oleum having a high concentration of sulfur trioxide (50-70%).[1][4][5] The resulting bromodifluoroacetyl halide is continuously distilled from the reaction mixture and can then be hydrolyzed with water to produce bromodifluoroacetic acid or reacted with an alcohol to yield the corresponding ester. This method offers high yields without the need for toxic catalysts.

Summary and Comparison of Synthetic Methods

| Method | Starting Material | Key Reagents | Catalyst | Reported Yield | Year | Reference |

| From Tetrafluoroethylene | C₂F₄ | - | - | < 30% | 1968 | J. Org. Chem. 1968, 33(2), 816-9 |

| From Vinylidene Fluoride | CF₂=CH₂ | Br₂, aq. alkaline, O₂ | None | ~16% (overall for ethyl ester) | 1964 | Israel J. Chem. 1964, 2, 355-361 |

| Paleta et al. | CF₂BrCFClBr | 60% Oleum, Ethanol, KF | HgO | 34% (up to 60.4% with excess SO₃) | 1970 | Collect. Czech. Chem. Commun. 1970, 35(4), 1302-1306 |

| Campbell & Vogl | CF₂BrCFClBr | 30% Oleum, Methanol | HgO | 68% | 1979 | Makromol. Chem. 1979, 180(3), 633-647 |

| Chang-Ming Hu et al. | CF₂BrCFClBr | (NH₄)₂S₂O₈, HCO₂Na, H₂O | None | 63.4% | 1990 | J. Fluorine Chem. 1990, 49, 275-280 |

| Modern Catalyst-Free | CF₂BrCBrXY (X, Y = Br or Cl) | 50-70% Oleum, H₂O or ROH | None | 80-82% | Post-2000 | e.g., US Patent 6,906,219 B2 |

Detailed Experimental Protocols

Key Experiment 1: Synthesis of Bromodifluoroacetic Acid via the Redox Pair Method (after Chang-Ming Hu et al., 1990)

Starting Material: 1,1,2-trifluoro-2-chloro-1,2-dibromoethane (CF₂BrCFClBr)

Procedure:

-

In a suitable reaction vessel, 1,1,2-trifluoro-2-chloro-1,2-dibromoethane is reacted with stoichiometric quantities of ammonium persulfate and sodium formate.[1][4]

-

The reaction is conducted in a dimethylformamide (DMF) medium at a temperature of 15°C with air bubbling through the mixture.[1]

-

Upon completion of the reaction, the mixture is poured into water.[1][4]

-

The resulting strongly acidic solution is extracted with ether.[1][4]

-

The ether extract is then neutralized with an aqueous solution of sodium bicarbonate (NaHCO₃).[1][4]

-

The aqueous phase is evaporated to dryness to yield sodium bromodifluoroacetate (CF₂BrCO₂Na).[1]

-

The sodium salt is then treated with concentrated sulfuric acid (H₂SO₄) and the free bromodifluoroacetic acid is isolated by distillation.[1]

Key Experiment 2: Catalyst-Free Synthesis of Bromodifluoroacetic Acid from 1,2-Dibromo-1,1-difluoro-2,2-dichloroethane

Starting Material: 1,2-dibromo-1,1-difluoro-2,2-dichloroethane (CF₂BrCCl₂Br)

Procedure:

-

153 g (0.5 mol) of 1,2-dibromo-1,1-difluoro-2,2-dichloroethane is loaded into a 500 cm³ glass reactor equipped with mechanical stirring, an isobaric dropping funnel, and a distillation column.[1]

-

The reactor contents are heated to 50°C.

-

123 g of 65% oleum (corresponding to 1 mol of SO₃) is added dropwise over 2.5 hours.[1]

-

The bromodifluoroacetyl halide that forms is continuously distilled off and collected in a second reactor.

-

The collected distillate is then hydrolyzed by contacting it with water in the second reactor, maintained at approximately 25°C.[1]

-

After the reaction is complete, the apparatus is flushed with nitrogen and cooled to room temperature.

-

A 7% sodium sulfite solution is added to the second reactor to neutralize any remaining bromine.

-

The bromodifluoroacetic acid is then extracted with a suitable solvent, such as isopropyl ether, and purified by distillation under reduced pressure. The reported yield of bromodifluoroacetic acid relative to the starting perhalogenated derivative is 80%.

Visualizations of Synthetic Pathways

References

- 1. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 2. KR20020096912A - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 3. CN1392133A - Process for preparing bromodifluoacetic acid compounds - Google Patents [patents.google.com]

- 4. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 5. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

Pioneering Synthesis of Bromodifluoroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational synthesis of bromodifluoroacetic acid, a critical building block in modern medicinal chemistry and materials science. Drawing from seminal publications, this document outlines the early methodologies, presenting detailed experimental protocols, quantitative data, and a logical workflow of the synthesis.

Core Synthesis Overview

The first preparations of bromodifluoroacetic acid derivatives can be traced back to the late 1960s and early 1970s. A key approach involved the synthesis of a stable precursor, bromodifluoroacetyl chloride, which could then be hydrolyzed to the desired acid. A significant early method for a related ester was also established, providing a pathway to the acid. This guide focuses on two pioneering works that laid the groundwork for the synthesis of this important fluorinated compound.

A pivotal early synthesis of a direct precursor to bromodifluoroacetic acid is the preparation of bromodifluoroacetyl chloride. A notable method was also developed for the synthesis of methyl bromodifluoroacetate, which can be readily converted to the acid.

Physicochemical Properties of Bromodifluoroacetic Acid

A summary of the key physical and chemical properties of the target molecule is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂HBrF₂O₂ | [1] |

| Molecular Weight | 174.93 g/mol | [1] |

| Boiling Point | 79 °C or 134 °C | [2][3] |

| Melting Point | -37 °C or 40 °C | [2][4] |

| Density | 1.901 g/cm³ or ~2.178 g/cm³ | [2][3] |

| Appearance | Colorless liquid with a pungent smell | [2] |

| Solubility | High solubility in water, soluble in alcohol and ester | [2] |

Early Synthetic Routes and Experimental Protocols

The following sections detail the experimental procedures from two key early publications.

Synthesis of Methyl Bromodifluoroacetate (Paleta et al., 1970)

This method describes the synthesis of methyl bromodifluoroacetate from 1,1,2-trifluoro-2-chloro-1,2-dibromoethane.[5][6]

Experimental Protocol:

A mixture of 60 g (0.217 mol) of 1,1,2-trifluoro-2-chloro-1,2-dibromoethane (obtained from the bromination of chlorotrifluoroethylene), 40 ml of 60% oleum (containing 0.606 mol of SO₃), and 0.5 g of mercuric oxide (HgO) was refluxed for 6 hours.[5] The gaseous products, primarily containing bromodifluoroacetyl fluoride, were passed into an ethanolic solution of potassium fluoride (KF) to yield methyl bromodifluoroacetate. The addition of 20 ml of SO₃ to the reaction mixture was reported to increase the yield.[6]

Quantitative Data:

| Parameter | Value |

| Initial Yield | 34% |

| Yield after SO₃ addition | 60.4% |

Synthesis via Hydrolysis of Bromodifluoroacetyl Halide

A common and effective method for producing bromodifluoroacetic acid is the hydrolysis of its corresponding acyl halide, such as bromodifluoroacetyl chloride or bromide.[7]

Conceptual Experimental Protocol:

The bromodifluoroacetyl halide (chloride or bromide) is reacted with water.[5] The reaction can be carried out by bringing the continuously extracted acyl halide into contact with water.[5] The resulting bromodifluoroacetic acid can then be purified by standard laboratory techniques.

Synthesis Workflow and Logic

The following diagrams illustrate the logical flow of the key synthetic pathways described.

Caption: Workflow for the synthesis of methyl bromodifluoroacetate as described by Paleta et al.

References

- 1. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. BROMODIFLUOROACETIC ACID CAS#: 354-08-5 [m.chemicalbook.com]

- 5. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 6. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 7. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

The Core Reactivity of Bromodifluoroacetic Acid: A Technical Guide for Researchers

Abstract

Bromodifluoroacetic acid (BrCF₂COOH) is a valuable and versatile fluorinated building block in modern organic synthesis. Its unique chemical structure, possessing a carboxylic acid moiety, two electron-withdrawing fluorine atoms, and a labile bromine atom, imparts a diverse range of reactivity. This technical guide provides an in-depth exploration of the fundamental reactivity of bromodifluoroacetic acid, tailored for researchers, scientists, and professionals in drug development and materials science. This document covers its synthesis, physicochemical properties, and key transformations, including decarboxylation to generate difluorocarbene, esterification, nucleophilic substitution, and participation in metal-catalyzed reactions. Detailed experimental protocols for seminal reactions are provided, and key reaction pathways are visualized to facilitate a comprehensive understanding of its chemical behavior.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. Bromodifluoroacetic acid has emerged as a key reagent for the introduction of the difluoromethyl (CF₂H) and difluoromethylene (CF₂) moieties, which are prevalent in numerous pharmaceuticals and agrochemicals.[1][2] This guide serves as a comprehensive resource on the fundamental chemical transformations of bromodifluoroacetic acid and its derivatives.

Physicochemical and Spectroscopic Data

Bromodifluoroacetic acid is a colorless liquid or low-melting solid with a pungent odor.[3][4] It is soluble in water and many organic solvents.[3][5] The presence of the two fluorine atoms significantly increases its acidity compared to bromoacetic acid.

Physical and Chemical Properties

A summary of the key physical and chemical properties of bromodifluoroacetic acid is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 354-08-5 | [6] |

| Molecular Formula | C₂HBrF₂O₂ | [6] |

| Molecular Weight | 174.93 g/mol | [6] |

| Appearance | Colorless liquid or solid | [7] |

| Boiling Point | 134 °C | [2][4] |

| Melting Point | 40 °C | [2][3] |

| Density | ~2.178 g/cm³ (predicted) | [2][3] |

| pKa | 0.21 ± 0.10 (predicted) | [3] |

Spectroscopic Data

-

¹H NMR: The proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum will show a signal for the carboxylic carbon and a triplet for the CBrF₂ carbon due to coupling with the two fluorine atoms. For ethyl bromodifluoroacetate, characteristic signals for the ethyl group are also observed.[1][8]

-

¹⁹F NMR: A singlet is expected in the proton-decoupled ¹⁹F NMR spectrum.[6][9] The chemical shift is a key identifier. For methyl bromodifluoroacetate, a reference spectrum is available.[10]

-

IR Spectroscopy: The infrared spectrum is characterized by a strong, broad O-H stretch from the carboxylic acid (typically ~3000 cm⁻¹), a sharp and strong C=O stretch (~1750 cm⁻¹), and C-F stretching bands.[1][11]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of Br and COOH. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) will be evident for bromine-containing fragments.[1]

Synthesis of Bromodifluoroacetic Acid

Bromodifluoroacetic acid and its esters are typically synthesized from polyhalogenated ethane precursors. A common industrial method involves the conversion of a 1,1-difluoro-1,2-dibromodihaloethane with oleum to form the bromodifluoroacetyl halide, which is then hydrolyzed to the carboxylic acid or reacted with an alcohol to yield the corresponding ester.[12][13]

General Synthesis Workflow

The overall transformation can be depicted as a two-step process where the intermediate acyl halide is often not isolated.

Caption: General synthesis of bromodifluoroacetic acid and its esters.

Experimental Protocol: Synthesis of Bromodifluoroacetic Acid via Hydrolysis of Bromodifluoroacetyl Halide

The following is a representative protocol based on patent literature.[7]

-

Reaction Setup: A two-necked flask equipped with a dropping funnel, a condenser, and a receiving flask is charged with 1,1-difluorotetrabromoethane. The receiving flask is charged with water.

-

Reaction: The 1,1-difluorotetrabromoethane is heated (e.g., to 100 °C).

-

Addition of Oleum: 65% Oleum is added dropwise over a period of 1.5 to 2.5 hours. The bromodifluoroacetyl bromide formed distills continuously and is collected in the receiving flask containing water, where it is hydrolyzed. The temperature of the receiving flask is maintained at approximately 25 °C.

-

Workup: After the addition is complete, the system is purged with nitrogen. The aqueous solution in the receiving flask is treated with a sodium sulfite solution to remove any residual bromine.

-

Extraction and Purification: The bromodifluoroacetic acid is extracted with a suitable organic solvent (e.g., isopropyl ether). The organic extracts are combined, dried over a suitable drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation. A yield of approximately 80% can be expected.[7]

Fundamental Reactivity

The reactivity of bromodifluoroacetic acid is dominated by the interplay of its three key functional components: the carboxylic acid, the C-Br bond, and the CF₂ group.

Decarboxylation and Difluorocarbene Generation

The sodium salt of bromodifluoroacetic acid, sodium bromodifluoroacetate (BrCF₂CO₂Na), serves as an efficient precursor to difluorocarbene (:CF₂) upon heating.[5] This reaction proceeds via a decarboxylation mechanism. Difluorocarbene is a versatile intermediate for the synthesis of gem-difluorocyclopropanes and for the difluoromethylation of heteroatoms.

Caption: Generation of difluorocarbene from sodium bromodifluoroacetate.

The following protocol is adapted from literature describing the use of sodium bromodifluoroacetate for difluorocyclopropanation.[5]

-

Reaction Setup: A flame-dried Schlenk flask is charged with sodium bromodifluoroacetate and the desired alkene in a high-boiling solvent such as diglyme.

-

Reaction: The mixture is heated under an inert atmosphere (e.g., argon) to a temperature sufficient to induce decarboxylation (typically 150-180 °C). The reaction progress can be monitored by GC or TLC.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over a drying agent (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired gem-difluorocyclopropane. Yields are generally high, often exceeding 90%.[14]

A comparison of reaction conditions for difluorocyclopropanation using sodium bromodifluoroacetate and the more traditional sodium chlorodifluoroacetate is presented in Table 2.

| Reagent | Temperature (°C) | Yield (%) of 1,1-difluoro-2,2-diphenylcyclopropane | Reference(s) |

| ClCF₂CO₂Na | 180 | 85 | [14] |

| BrCF₂CO₂Na | 150 | >99 | [14] |

Esterification

As a carboxylic acid, bromodifluoroacetic acid readily undergoes esterification with various alcohols, typically under acidic catalysis (e.g., H₂SO₄) or by conversion to an acyl halide followed by reaction with an alcohol.[3][7] The resulting bromodifluoroacetate esters are widely used in subsequent transformations.

The synthesis of various esters of bromodifluoroacetic acid has been reported, often with good to excellent yields.

| Alcohol | Product | Yield (%) | Method | Reference(s) |

| Methanol | Methyl bromodifluoroacetate | 68 | From CF₂BrCFClBr and oleum, then methanol | [2] |

| Ethanol | Ethyl bromodifluoroacetate | 60.5 | From CF₂BrCBr₃, oleum, then ethanol | [2] |

| Ethanol | Ethyl bromodifluoroacetate | 90 | From bromodifluoroacetyl halide and ethanol | [2] |

Reactions with Nucleophiles

The carbon atom bearing the bromine and fluorine atoms is electrophilic and susceptible to attack by nucleophiles. However, the reactivity is more complex than simple Sₙ2 displacement due to the presence of the adjacent carbonyl group and the fluorine atoms.

Primary and secondary amines can react with bromodifluoroacetic acid and its esters. The initial reaction can be nucleophilic acyl substitution at the carbonyl group to form an amide, or potentially nucleophilic attack at the α-carbon.[15][16] The reaction of ethyl bromodifluoroacetate with primary amines in the presence of a base can lead to the formation of fluorine-containing heterocycles, where the reagent plays a dual role as a C1 synthon and a difluoroalkylating agent.

Reformatsky Reaction

Ethyl bromodifluoroacetate is a common reagent in the Reformatsky reaction, where it reacts with aldehydes or ketones in the presence of activated zinc to form β-hydroxy-α,α-difluoroesters.[4][17][18] The organozinc intermediate is less basic than Grignard reagents or organolithiums, allowing for excellent functional group tolerance.[15]

Caption: Mechanism of the Reformatsky reaction with ethyl bromodifluoroacetate.

The following is a general procedure for the Reformatsky reaction.[4][17]

-

Activation of Zinc: Zinc dust is activated by stirring with a small amount of iodine in a dry solvent (e.g., THF or toluene) under an inert atmosphere until the iodine color disappears.

-

Formation of the Reagent: A solution of ethyl bromodifluoroacetate in the reaction solvent is added to the activated zinc suspension. The mixture may require gentle heating to initiate the reaction, which is indicated by a color change or the disappearance of the zinc.

-

Reaction with Carbonyl Compound: The aldehyde or ketone is added to the in situ generated Reformatsky reagent, and the mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride or dilute acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the β-hydroxy-α,α-difluoroester.

Copper-Catalyzed Reactions

Bromodifluoroacetic acid derivatives, particularly the ethyl ester, are effective reagents in a variety of copper-catalyzed reactions. These transformations often proceed through radical intermediates, enabling difluoroalkylation and the synthesis of complex fluorinated molecules.[3][19] For example, copper can catalyze the aminodifluoroalkylation of alkenes with α-bromodifluoroacetamides to produce 3,3-difluoropyrrolidin-2-ones.[3]

Applications in Synthesis

The reactivity profile of bromodifluoroacetic acid makes it a powerful tool for the synthesis of a wide range of fluorinated compounds. Its primary applications include:

-

Pharmaceutical Synthesis: Introduction of the CF₂ group to enhance the metabolic stability and efficacy of drug candidates.[1]

-

Agrochemical Development: Synthesis of novel pesticides and herbicides with improved properties.[1]

-

Materials Science: Creation of fluorinated polymers and materials with unique thermal and chemical resistance.[5]

-

Building Block Synthesis: As a precursor to a variety of difluoromethylated and gem-difluorinated synthons.

Safety and Handling

Bromodifluoroacetic acid is a corrosive and toxic substance.[6] It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[17] In case of fire, thermal decomposition can generate hazardous products such as hydrogen bromide and hydrogen fluoride.

Conclusion

Bromodifluoroacetic acid is a reagent of significant importance in fluorine chemistry. Its fundamental reactivity, centered around decarboxylation to difluorocarbene, esterification, and participation in metal-mediated transformations like the Reformatsky and copper-catalyzed reactions, provides chemists with a robust toolkit for the synthesis of complex fluorinated molecules. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for its effective and safe utilization in research and development.

References

- 1. Ethyl bromodifluoroacetate | C4H5BrF2O2 | CID 69585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 6. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 8. Ethyl bromodifluoroacetate(667-27-6) 13C NMR spectrum [chemicalbook.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. spectrabase.com [spectrabase.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Reformatsky Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Difluoroacetic acid(381-73-7) 13C NMR [m.chemicalbook.com]

- 17. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 354-08-5 Cas No. | Bromo(difluoro)acetic acid | Apollo [store.apolloscientific.co.uk]

Physical and chemical properties of bromodifluoroacetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of bromodifluoroacetic acid (CAS No. 354-08-5). It includes detailed experimental protocols, key data presented for comparative analysis, and visualizations of its synthetic pathway and chemical utility. This document is intended to serve as a critical resource for professionals engaged in chemical research, synthesis, and pharmaceutical development.

Core Physical and Chemical Properties

Bromodifluoroacetic acid (C₂HBrF₂O₂) is a halogenated carboxylic acid distinguished by the presence of one bromine and two fluorine atoms on the alpha-carbon.[1] This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis.[1][2] It typically appears as a colorless liquid or a low-melting solid, depending on the ambient temperature and purity.[2][3][4]

All quantitative data regarding the properties of bromodifluoroacetic acid are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-2,2-difluoroacetic acid | [5] |

| Synonyms | Difluorobromoacetic acid, Acetic acid, 2-bromo-2,2-difluoro- | [1][4] |

| CAS Number | 354-08-5 | [1][6] |

| Molecular Formula | C₂HBrF₂O₂ | [1][5] |

| Molecular Weight | 174.93 g/mol | [1][5] |

| Appearance | Colorless liquid or solid[2][3][4] | |

| Melting Point | 40 °C | [1][6][7][8][9] |

| Boiling Point | 134 °C at 760 mmHg[1][6][7][10] | |

| 145.5 °C at 760 mmHg | [8][11] | |

| Density | 2.178 g/cm³ (Predicted) | [1][6][11] |

| 2.2 ± 0.1 g/cm³ | [8][9] | |

| pKa | 0.21 ± 0.10 (Predicted) | [1][6][10] |

| Solubility | High solubility in water; soluble in alcohol and esters.[3][12] | |

| Refractive Index | 1.433 | [1][11] |

| Flash Point | 36.8 °C | [1][11] |

| Vapor Pressure | 2.71 mmHg at 25°C | [1][11] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C.[1][6][10] |

Chemical Reactivity and Applications

Bromodifluoroacetic acid is a versatile building block primarily used in chemical synthesis and research.[1] Its reactivity stems from the electrophilic nature of the halogenated carbon and the acidity of the carboxylic acid group.[4]

-

Synthetic Intermediate: It serves as a crucial precursor for introducing the difluoromethyl (CF₂) and bromo-functional groups into organic molecules.[2] This is particularly valuable in the pharmaceutical and agrochemical industries for enhancing the efficacy, stability, and other performance characteristics of active compounds.[2][10]

-

Difluorocarbene Source: The sodium salt, sodium bromodifluoroacetate (BrCF₂CO₂Na), is an effective and non-hygroscopic difluorocarbene (:CF₂) source.[13] This reagent is used for the high-yield synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes from alkenes and alkynes under mild conditions, offering advantages over the more common sodium chlorodifluoroacetate.[13]

-

Esterification: Like other carboxylic acids, it readily undergoes esterification. Ethyl bromodifluoroacetate, for example, is a widely used reagent for difluoroalkylation in organic synthesis.[14][15]

-

Difluoromethylation of Phenols: A modern application involves the use of bromodifluoroacetic acid for the direct difluoromethylation of phenols to access structurally diverse aryl difluoromethyl ethers (ArOCF₂H), which are important motifs in medicinal chemistry.[16]

Experimental Protocols

The following sections detail common experimental methodologies for the synthesis and purification of bromodifluoroacetic acid.

3.1. Synthesis via Oleum Oxidation

A prevalent method for preparing bromodifluoroacetic compounds involves the oxidation of a 1,1-difluoro-1,2-dibromodihaloethane (e.g., CF₂BrCBrXY, where X and Y are halogens) using oleum, followed by hydrolysis.[17][18]

Methodology:

-

Halide Formation: A 1,1-difluoro-1,2-dibromodihaloethane is converted to bromodifluoroacetyl halide (CF₂BrC(O)Z, where Z is a halogen).[17] This is achieved by reacting it with oleum (50-70% SO₃ concentration) at a temperature between 40°C and 100°C.[17] The SO₃/starting material molar ratio is typically maintained between 1 and 2.5.[17]

-

Vaporization: The reaction is conducted at a temperature that allows the resulting bromodifluoroacetyl halide to vaporize continuously from the reaction medium.[17]

-

Hydrolysis: The vaporized bromodifluoroacetyl halide is brought into direct contact with water.[18] This hydrolysis step converts the acid halide into bromodifluoroacetic acid.

-

Work-up: Traces of bromine in the reaction mixture can be neutralized by adding a sodium sulfite solution.[19]

3.2. Purification by Solvent Extraction and Distillation

Following synthesis, the crude bromodifluoroacetic acid requires purification to remove byproducts and unreacted starting materials.

Methodology:

-

Solvent Extraction: The aqueous solution containing the crude acid is extracted with a suitable organic solvent, such as an ester (e.g., isopropyl ether).[18][19]

-

Neutralization and Isolation (Alternative): The ether extract can be neutralized with an aqueous sodium bicarbonate (NaHCO₃) solution. The aqueous phase, now containing the sodium salt (CF₂BrCO₂Na), is evaporated to dryness. The salt residue is then treated with concentrated sulfuric acid (H₂SO₄) to regenerate the free acid.[18][19]

-

Distillation: The final purification is achieved by distilling the acid.[18] This is often performed under reduced pressure to prevent decomposition.[19]

Safety and Handling

Bromodifluoroacetic acid is classified as a corrosive substance.[1][10] It causes severe skin burns and eye damage.[5][] It is also harmful if swallowed, inhaled, or in contact with skin.[5][21]

-

Handling: All operations should be conducted in a well-ventilated area, such as a fume hood.[3] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[3][22]

-

Storage: The compound should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.[22] It should be kept away from incompatible materials, such as alkaline substances and oxidants.[3][22] The recommended storage condition is under an inert atmosphere at 2-8°C.[1][6][10]

-

Spills: In case of a spill, all ignition sources should be removed. The spill should be cleaned up using dry procedures to avoid generating dust, and the material should be placed in a suitable, labeled container for disposal.[22]

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. CAS 354-08-5: 2-Bromo-2,2-difluoroacetic acid | CymitQuimica [cymitquimica.com]

- 5. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BROMODIFLUOROACETIC ACID CAS#: 354-08-5 [m.chemicalbook.com]

- 7. Bromodifluoroacetic acid | 354-08-5 [sigmaaldrich.com]

- 8. Difluoro-bromoacetic acid | CAS#:354-08-5 | Chemsrc [chemsrc.com]

- 9. BROMODIFLUOROACETIC ACID | CAS: 354-08-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 10. BROMODIFLUOROACETIC ACID | 354-08-5 [chemicalbook.com]

- 11. Bromodifluoroacetic acid | 354-08-5 [chemnet.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 14. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 15. Ethyl bromodifluoroacetate 98 667-27-6 [sigmaaldrich.com]

- 16. Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 18. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 19. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds - Google Patents [patents.google.com]

- 21. Sodium Bromodifluoroacetate | 84349-27-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Spectroscopic Profile of Bromodifluoroacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for bromodifluoroacetic acid (BrCF₂COOH), a key building block in the synthesis of fluorinated pharmaceuticals and agrochemicals. Due to the limited availability of public spectroscopic data for the free acid, this guide leverages data from its ethyl ester, ethyl bromodifluoroacetate, to provide a detailed analysis and predicted spectral characteristics. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of bromodifluoroacetic acid. The key nuclei for analysis are ¹H, ¹³C, and ¹⁹F. While direct public data for the acid is scarce, data for ethyl bromodifluoroacetate provides a strong basis for interpretation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of bromodifluoroacetic acid is expected to be simple, characterized by a single, broad signal for the acidic proton of the carboxyl group. This resonance is typically found far downfield, often in the range of 10-13 ppm, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding. Unlike its ethyl ester, there will be no signals corresponding to an alkyl chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of bromodifluoroacetic acid will show two key signals corresponding to the carbonyl carbon and the bromodifluoromethyl carbon. Based on the data for ethyl bromodifluoroacetate, the chemical shifts can be predicted. The carbonyl carbon (C=O) is expected to resonate in the range of 160-170 ppm. The bromodifluoromethyl carbon (-CBrF₂) will appear as a triplet due to coupling with the two fluorine atoms, with an expected chemical shift in the region of 105-115 ppm.

Table 1: Predicted ¹³C NMR Data for Bromodifluoroacetic Acid and Experimental Data for Ethyl Bromodifluoroacetate

| Carbon Atom | Predicted Chemical Shift (δ) for Acid (ppm) | Experimental Chemical Shift (δ) for Ethyl Ester (ppm) | Multiplicity |

| C =O | 160 - 170 | 159.5 | Singlet |

| -C BrF₂ | 105 - 115 | 108.8 | Triplet |

| -OC H₂CH₃ | N/A | 64.5 | Singlet |

| -OCH₂C H₃ | N/A | 13.5 | Singlet |

Experimental data for ethyl bromodifluoroacetate is from patent EP1270540A1. Solvent: CDCl₃.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atoms. For bromodifluoroacetic acid, a single signal is expected for the two equivalent fluorine atoms of the -CF₂Br group. Based on data for its ethyl ester, this signal is anticipated to be a singlet (in a proton-decoupled spectrum) and appear around -60 to -80 ppm relative to a CFCl₃ standard.

Table 2: Predicted ¹⁹F NMR Data for Bromodifluoroacetic Acid and Experimental Data for Ethyl Bromodifluoroacetate

| Fluorine Environment | Predicted Chemical Shift (δ) for Acid (ppm, vs. CFCl₃) | Experimental Chemical Shift (δ) for Ethyl Ester (ppm, vs. TFA) |

| -CF₂ Br | -60 to -80 | 16.8 |

Experimental data for ethyl bromodifluoroacetate is from patent EP1270540A1. The reported value is relative to trifluoroacetic acid (TFA) as an external standard.

Infrared (IR) Spectroscopy

The IR spectrum of bromodifluoroacetic acid will display characteristic absorption bands for the carboxylic acid functional group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will be present around 1700-1730 cm⁻¹. Additionally, C-F stretching bands are expected in the 1100-1300 cm⁻¹ region.

Table 3: Predicted Infrared (IR) Absorption Bands for Bromodifluoroacetic Acid

| Functional Group | Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H | Stretch | 2500 - 3300 | Strong, Broad |

| C=O | Stretch | 1700 - 1730 | Strong, Sharp |

| C-F | Stretch | 1100 - 1300 | Strong |

| C-O | Stretch | 1200 - 1300 | Medium |

| C-Br | Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

The mass spectrum of bromodifluoroacetic acid will provide information about its molecular weight and fragmentation pattern. Due to the presence of bromine, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2), corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The nominal molecular weight of bromodifluoroacetic acid is approximately 174 g/mol . Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).

Table 4: Predicted Mass Spectrometry Data for Bromodifluoroacetic Acid

| Ion | Predicted m/z | Notes |

| [M]⁺ | 174/176 | Molecular ion peak, showing isotopic pattern for bromine. |

| [M-OH]⁺ | 157/159 | Loss of the hydroxyl radical. |

| [M-COOH]⁺ | 129/131 | Loss of the carboxyl group. |

| [CF₂Br]⁺ | 129/131 | Bromodifluoromethyl cation. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of bromodifluoroacetic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent may affect the chemical shift of the acidic proton.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence is typically used. The spectral width should be set to cover the range of -2 to 16 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0 to 220 ppm is appropriate. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width appropriate for fluorinated compounds (e.g., +50 to -250 ppm). A standard reference, such as CFCl₃, should be used for accurate chemical shift referencing.

Infrared (IR) Spectroscopy

-

Sample Preparation: As bromodifluoroacetic acid is a low-melting solid or liquid at room temperature, the spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For GC-MS, derivatization to a more volatile ester may be necessary.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.

-

Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50 to 300 to observe the molecular ion and key fragments.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like bromodifluoroacetic acid.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

An In-depth Technical Guide to Bromodifluoroacetic Acid (CAS 354-08-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodifluoroacetic acid (CAS 354-08-5) is a halogenated carboxylic acid of significant interest in the fields of pharmaceutical and agrochemical development. Its utility as a synthetic intermediate for the introduction of the difluoromethyl moiety into organic molecules has led to its application in the creation of novel compounds with enhanced metabolic stability and bioactivity. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of Bromodifluoroacetic acid, with a focus on detailed experimental protocols and mechanistic understanding.

Chemical and Physical Properties

Bromodifluoroacetic acid is a colorless solid or liquid, depending on the ambient temperature, with a pungent odor.[1] It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[2] The presence of the difluoromethylene group in its structure imparts unique chemical properties that are leveraged in organic synthesis.[2]

Table 1: Physical and Chemical Properties of Bromodifluoroacetic Acid

| Property | Value | Source |

| CAS Number | 354-08-5 | [3] |

| Molecular Formula | C₂HBrF₂O₂ | [3] |

| Molecular Weight | 174.93 g/mol | [3][4] |

| Appearance | Colorless solid (<40°C) or liquid (>40°C) | [1] |

| Melting Point | 40 °C | N/A |

| Boiling Point | 134 °C | N/A |

| Density | ~2.178 g/cm³ | N/A |

| Purity | ≥97% | N/A |

Table 2: Hazard Identification

| Hazard Statement | Classification | Source |

| H302 | Harmful if swallowed | [4] |

| H312 | Harmful in contact with skin | [4] |

| H314 | Causes severe skin burns and eye damage | [4] |

| H332 | Harmful if inhaled | [4] |

Discovery and Synthesis

Experimental Protocols for Synthesis

Several methods for the preparation of Bromodifluoroacetic acid and its esters have been reported. Below are detailed protocols based on patented methodologies.

Protocol 1: Synthesis from 1,1-Difluoro-1,2-dibromodihaloethane

This method involves the conversion of a 1,1-difluoro-1,2-dibromodihaloethane with oleum to produce a bromodifluoroacetyl halide, which is then hydrolyzed to the carboxylic acid.[5][6]

-

Step 1: Conversion to Bromodifluoroacetyl Halide.

-

A 1,1-difluoro-1,2-dibromodihaloethane (e.g., CF₂BrCBr₃ or CF₂BrCBrCl₂) is reacted with oleum (50-70% SO₃) at a temperature between 40°C and 100°C.[6]

-

The molar ratio of SO₃ to the starting haloethane should be between 1 and 4.[6]

-

The resulting bromodifluoroacetyl halide (CF₂BrC(O)Z, where Z is Br or Cl) is continuously vaporized and extracted from the reaction medium.[6]

-

-

Step 2: Hydrolysis to Bromodifluoroacetic Acid.

Protocol 2: Synthesis via Autooxidation of 1,1-Dibromo-2,2-difluoroethylene

This method involves the oxidation of 1,1-dibromo-2,2-difluoroethylene (CF₂=CBr₂).[5]

-

Step 1: Preparation of 1,1-Dibromo-2,2-difluoroethylene.

-

This precursor can be synthesized from vinylidene fluoride (CF₂=CH₂) through bromination followed by dehydrobromination.[5]

-

-

Step 2: Autooxidation.

-

The autooxidation of CF₂=CBr₂ with oxygen leads to a mixture of bromodifluoroacetyl bromide and dibromofluoroacetyl fluoride.[5]

-

-

Step 3: Hydrolysis.

-

The resulting acid halide mixture is then hydrolyzed with water to yield Bromodifluoroacetic acid.

-

Applications in Organic Synthesis

Bromodifluoroacetic acid and its derivatives are valuable reagents in organic synthesis, primarily for the introduction of the difluoromethylene (-CF₂-) group.

Difluorocarbene Source

The sodium salt of Bromodifluoroacetic acid, sodium bromodifluoroacetate (BrCF₂CO₂Na), serves as an efficient precursor for the generation of difluorocarbene (:CF₂).[7] This reaction typically proceeds under mild conditions and offers advantages over the more commonly used sodium chlorodifluoroacetate, such as lower reaction temperatures and non-hygroscopic properties.[7]

Experimental Protocol: Synthesis of gem-Difluorocyclopropanes

-

Reagents: Alkene, sodium bromodifluoroacetate, and a suitable solvent (e.g., diglyme).

-

Procedure:

-

A mixture of the alkene and sodium bromodifluoroacetate in the solvent is heated.

-

The sodium salt decomposes to generate difluorocarbene, which then undergoes a cycloaddition reaction with the alkene to form the corresponding gem-difluorocyclopropane.[7]

-

Difluoroalkylation Reactions

Derivatives of Bromodifluoroacetic acid, such as ethyl bromodifluoroacetate, are used as electrophilic reagents for difluoroalkylation.[8] Copper-catalyzed reactions involving these reagents have been developed for the formation of C-C bonds, providing routes to various difluoroalkylated compounds.[9] For example, copper-catalyzed coupling with alkenyl boronates yields gem-difluorinated allyl acetates.[8]

Conclusion

Bromodifluoroacetic acid is a key building block in modern organofluorine chemistry. Its synthesis has been optimized through various patented methods, and its utility in introducing the difluoromethyl group is well-established. For researchers and professionals in drug discovery and materials science, a thorough understanding of the properties and reactivity of this compound is crucial for the design and synthesis of novel molecules with desired properties. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for the practical application of Bromodifluoroacetic acid in the laboratory.

References

- 1. Page loading... [guidechem.com]

- 2. BROMODIFLUOROACETIC ACID | 354-08-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-Bromo-2,2-difluoroacetic acid | C2HBrF2O2 | CID 2773282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6906219B2 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 6. US20030032836A1 - Method for preparing bromodifluoroacetic compounds - Google Patents [patents.google.com]

- 7. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]

- 8. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 9. mdpi.com [mdpi.com]

Theoretical Stability of Bromodifluoroacetic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodifluoroacetic acid (BrCF₂COOH) is a halogenated carboxylic acid of significant interest in synthetic chemistry, particularly as a building block in the development of pharmaceuticals and agrochemicals. The incorporation of fluorine and bromine imparts unique chemical and physiological properties to molecules. However, the stability of bromodifluoroacetic acid under various conditions is a critical parameter that dictates its storage, handling, and reaction conditions. This technical guide provides a comprehensive overview of the theoretical and known stability of bromodifluoroacetic acid, drawing upon available data for the compound and its structural analogs. Due to a scarcity of direct theoretical studies on bromodifluoroacetic acid, this guide leverages experimental data from closely related haloacetic acids to infer its stability profile concerning thermal, chemical, and photochemical degradation pathways.

Core Stability Considerations

The stability of bromodifluoroacetic acid is primarily influenced by the inherent strengths of the carbon-halogen and carbon-carbon bonds within the molecule. The presence of two highly electronegative fluorine atoms on the α-carbon significantly impacts the molecule's electronic properties and, consequently, its reactivity and decomposition pathways. The principal degradation routes for haloacetic acids include thermal decomposition, hydrolysis, and photodegradation.

Thermal Stability: In the absence of specific data for bromodifluoroacetic acid, the thermal stability can be inferred from studies on analogous compounds. Generally, the thermal decomposition of mono- and di-haloacetic acids proceeds via hydrolysis, while tri-haloacetic acids tend to degrade through decarboxylation.[1] Given that bromodifluoroacetic acid is a tri-halogenated acetic acid, both pathways could be relevant. The C-Br bond is significantly weaker than the C-F bond, suggesting that the initial step in thermal decomposition likely involves the cleavage of the C-Br bond.

Chemical Stability (Hydrolysis): The susceptibility of bromodifluoroacetic acid to hydrolysis is a key factor in its stability in aqueous environments. For haloacetic acids, hydrolysis is a primary degradation pathway, particularly for mono- and di-substituted acids.[1] The rate of hydrolysis is influenced by the nature and number of halogen atoms. For mixed haloacetic acids, the stability can be intermediate. For instance, chlorodifluoroacetic acid (CDFAA), a close structural analog, has been studied, and its hydrolysis rate provides a valuable benchmark.

Photochemical Stability: The presence of a carbon-bromine bond suggests that bromodifluoroacetic acid is likely susceptible to photodegradation. The C-Br bond can be cleaved by UV radiation, leading to the formation of radical species that can initiate further degradation reactions. Studies on other haloacetic acids have demonstrated that photolysis, especially in the presence of photocatalysts, can be an effective degradation pathway.[2]

Quantitative Stability Data

Table 1: Thermal Degradation Data for Analogous Haloacetic Acids in Water

| Compound | Degradation Pathway | Half-life at 15°C (extrapolated) | Reference |

| Chlorodifluoroacetic Acid (CDFAA) | Hydrolysis | 83 years | [1] |

| Dibromoacetic Acid (DBAA) | Hydrolysis | 12 years | [1] |

| Monobromoacetic Acid (MBAA) | Hydrolysis | 2 years | [1] |

| Tribromoacetic Acid (TBAA) | Decarboxylation | 103 days | [1] |

Table 2: Photocatalytic Degradation Data for Analogous Haloacetic Acids in Water

| Compound | Conditions | Half-life at 15°C | Reference |

| Chlorodifluoroacetic Acid | TiO₂ photocatalyst | 42 days | [2] |

| Bromochloroacetic Acid | TiO₂ photocatalyst | 18 days | [2] |

| Dibromoacetic Acid | TiO₂ photocatalyst | 14 days | [2] |

| Tribromoacetic Acid | TiO₂ photocatalyst | 8 days | [2] |

Experimental Protocols

While specific experimental protocols for the stability testing of bromodifluoroacetic acid are not published, the following methodologies, adapted from studies on other haloacetic acids, can be employed.

Protocol 1: Determination of Thermal Stability (Hydrolysis Rate)

This protocol is adapted from the study of thermal degradation of haloacetic acids in water.[1]

-

Sample Preparation: Prepare aqueous solutions of bromodifluoroacetic acid of known concentration (e.g., 1 mM) in sealed ampoules. Use purified water (e.g., Milli-Q) to minimize catalytic effects of impurities.

-

Incubation: Place the sealed ampoules in constant-temperature baths maintained at a series of elevated temperatures (e.g., 60°C, 70°C, 80°C, and 90°C).

-

Sampling: At regular time intervals, remove ampoules from each temperature bath. Immediately cool the ampoules in an ice bath to quench the reaction.

-

Analysis: Analyze the concentration of bromodifluoroacetic acid and any degradation products using a suitable analytical technique. Ion chromatography is a common method for quantifying haloacetic acids and their halide degradation products (e.g., bromide ions).

-

Data Analysis: Plot the natural logarithm of the bromodifluoroacetic acid concentration versus time for each temperature to determine the pseudo-first-order rate constant (k) from the slope of the line.

-

Arrhenius Plot: Plot the natural logarithm of the rate constants (ln k) versus the inverse of the absolute temperature (1/T). The activation energy (Ea) for the hydrolysis reaction can be calculated from the slope of the Arrhenius plot (-Ea/R, where R is the gas constant).

-

Extrapolation: Extrapolate the rate constant to environmentally relevant temperatures (e.g., 15°C or 25°C) to calculate the half-life (t₁/₂ = ln(2)/k).

Protocol 2: Determination of Photochemical Stability

This protocol is based on the methodology used for the photodegradation of haloacetic acids in the presence of a photocatalyst.[2]

-

Photoreactor Setup: Use a photoreactor equipped with a light source that simulates solar radiation or a specific UV wavelength range. A merry-go-round photoreactor can be used to ensure uniform irradiation of multiple samples.

-

Sample Preparation: Prepare aqueous solutions of bromodifluoroacetic acid of known concentration. If investigating photocatalysis, add a known amount of a photocatalyst, such as titanium dioxide (TiO₂), to the solution.

-

Irradiation: Place the samples in the photoreactor and irradiate for a set period. Control the temperature of the samples using a water bath.

-

Control Samples: Prepare control samples that are kept in the dark to account for any non-photochemical degradation.

-

Sampling and Analysis: At various time points, take aliquots from the irradiated and control samples. Analyze the concentration of bromodifluoroacetic acid using a suitable analytical method like ion chromatography or HPLC.

-

Quantum Yield Calculation (Optional): To determine the quantum yield, the photon flux of the light source needs to be measured using a chemical actinometer. The quantum yield (Φ) is the ratio of the number of molecules of bromodifluoroacetic acid degraded to the number of photons absorbed.

Signaling Pathways and Logical Relationships

The degradation of bromodifluoroacetic acid can be visualized as a series of logical steps and potential pathways. The following diagrams, generated using the DOT language, illustrate these conceptual workflows.

Caption: Potential thermal degradation pathways for bromodifluoroacetic acid.

Caption: Conceptual workflow for the photodegradation of bromodifluoroacetic acid.

Caption: General experimental workflow for assessing the stability of bromodifluoroacetic acid.

Conclusion

While direct theoretical and experimental studies on the stability of bromodifluoroacetic acid are limited, a reasonable assessment of its stability profile can be made by examining its structural analogs. The presence of a C-Br bond suggests that it is the most likely point of initial cleavage under thermal and photochemical stress. Hydrolysis is also a probable degradation pathway in aqueous environments. The provided data on analogous compounds suggest that while more stable than its bromo-only counterparts, it is likely less stable than highly fluorinated analogs like trifluoroacetic acid. The experimental protocols and conceptual workflows presented in this guide offer a framework for researchers and drug development professionals to design and execute their own stability studies on this important chemical intermediate. Further computational and experimental research is warranted to fully elucidate the specific degradation kinetics and pathways of bromodifluoroacetic acid.

References

Early Applications of Bromodifluoroacetic Acid in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodifluoroacetic acid and its derivatives have emerged as powerful reagents in modern synthetic chemistry, particularly for the introduction of the difluoromethylene (-CF2-) group into organic molecules. The unique electronic properties of this moiety can significantly alter the steric and electronic profile of a molecule, leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide delves into the foundational applications of bromodifluoroacetic acid in research, providing a detailed look at the key early experiments that established its utility as a versatile building block in organic synthesis. We will explore its role as a difluorocarbene precursor for cyclopropanation reactions and its application in copper-mediated cross-coupling and Reformatsky-type reactions, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Difluorocyclopropanation via Difluorocarbene Generation

One of the earliest and most significant applications of bromodifluoroacetic acid derivatives is in the synthesis of gem-difluorocyclopropanes. The thermal decarboxylation of sodium bromodifluoroacetate (BrCF2CO2Na) generates difluorocarbene (:CF2), a reactive intermediate that readily undergoes cycloaddition with alkenes. A pivotal study in 2010 by Amii and coworkers demonstrated the superior efficacy of sodium bromodifluoroacetate as a difluorocarbene source compared to its chloro-analogue.[1]

Data Presentation: Comparison of Halodifluoroacetates in Difluorocyclopropanation

The following table summarizes the comparative data from the study by Amii and coworkers on the difluorocyclopropanation of 1,1-diphenylethene, highlighting the advantages of sodium bromodifluoroacetate.

| Entry | Reagent | Equivalents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | ClCF2CO2Na | 1.5 | 180 | 3 | 75 |

| 2 | ClCF2CO2Na | 1.2 | 180 | 3 | 68 |

| 3 | BrCF2CO2Na | 1.5 | 150 | 0.5 | 99 |

| 4 | BrCF2CO2Na | 1.2 | 150 | 0.5 | 99 |

Mandatory Visualization: Difluorocyclopropanation Workflow

Experimental Protocols: Synthesis of 1,1-Difluoro-2,2-diphenylcyclopropane

Materials:

-

1,1-Diphenylethene

-

Sodium Bromodifluoroacetate (prepared from bromodifluoroacetic acid and NaOH)

-

Diglyme (anhydrous)

-

Hexane

-

Ethyl acetate (EtOAc)

-

Brine

-

Sodium sulfate (Na2SO4)

-

Silica gel

Procedure:

-

A solution of 1,1-diphenylethene (1.0 mmol, 180.2 mg) in 5 mL of anhydrous diglyme was prepared in a reaction flask equipped with a magnetic stirrer and a reflux condenser under an argon atmosphere.

-

The solution was heated to 150 °C.

-

A solution of sodium bromodifluoroacetate (1.2 mmol, 236.9 mg) in 10 mL of anhydrous diglyme was added dropwise to the heated reaction mixture over 10 minutes.

-

The reaction mixture was stirred for an additional 20 minutes at 150 °C.

-

After cooling to room temperature, the reaction was quenched by the addition of 30 mL of ice water.

-

The organic products were extracted with hexane (4 x 50 mL).

-

The combined organic layers were washed with brine (200 mL) and dried over anhydrous sodium sulfate.

-

The solvent was removed under reduced pressure.

-

The crude product was purified by silica gel column chromatography (eluent: hexane-EtOAc, 100:1) to yield 1,1-difluoro-2,2-diphenylcyclopropane as a colorless solid (Yield: 99%).

Copper-Mediated Reactions of Ethyl Bromodifluoroacetate

Ethyl bromodifluoroacetate, an ester derivative of bromodifluoroacetic acid, has been extensively used in copper-mediated reactions to form carbon-carbon bonds. These reactions are valuable for synthesizing molecules containing the -CF2COOEt group, which can be further manipulated. Early research in this area focused on Michael-type additions and cross-coupling reactions. For instance, the work by Sato et al. in 2000 demonstrated the copper powder-mediated Michael-type reaction of ethyl bromodifluoroacetate with α,β-unsaturated carbonyl compounds.[2]

Mandatory Visualization: Copper-Mediated Michael Addition

References

The Bromodifluoromethyl Group: A Technical Guide to its Electronic Effects for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. These groups can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Among the diverse array of fluorinated moieties, the bromodifluoromethyl (CF2Br) group presents a unique combination of steric and electronic characteristics that are of increasing interest in drug design. This technical guide provides an in-depth analysis of the electronic effects of the bromodifluoromethyl group, offering a comprehensive resource for researchers leveraging this functional group in the development of novel therapeutics.

The CF2Br group is a strong electron-withdrawing group, a property conferred by the high electronegativity of the two fluorine atoms. This inductive effect can significantly impact the acidity or basicity of nearby functional groups, modulate the reactivity of aromatic rings, and influence non-covalent interactions critical for drug-receptor binding. Understanding and quantifying these electronic effects are paramount for rational drug design. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts to facilitate the application of this knowledge in a laboratory setting.

Electronic Parameters of the Bromodifluoromethyl Group

Inductive and Resonance Effects:

The electronic effect of the CF2Br group is a combination of a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The two highly electronegative fluorine atoms pull electron density through the sigma bond network, making the group strongly inductively withdrawing. The lone pairs on the fluorine and bromine atoms can theoretically participate in resonance, but this effect is generally considered to be weak for haloalkyl groups.

To provide a quantitative perspective, the following table summarizes the Hammett (σm and σp), Taft (σ* and Es), and Swain-Lupton (F and R) parameters for the closely related trifluoromethyl (CF3) and difluoromethyl (CHF2) groups. These values serve as a useful benchmark for estimating the electronic properties of the CF2Br group. Given that bromine is less electronegative than fluorine, the CF2Br group is expected to be slightly less electron-withdrawing than the CF3 group.

| Parameter | CF3 | CHF2 | CF2Br (Estimated) |

| Hammett (σ) | |||

| σm | 0.43 | 0.32 | ~0.35-0.40 |

| σp | 0.54 | 0.35 | ~0.40-0.45 |

| Taft (σ)* | 2.6 | 1.9 | ~2.0-2.3 |

| Taft (Es) | -1.16 | -0.67 | ~-0.9 to -1.1 |

| Swain-Lupton (F) | 0.63 | 0.39 | ~0.45-0.55 |

| Swain-Lupton (R) | 0.19 | 0.04 | ~0.05-0.10 |

Note: The values for the CF2Br group are estimations based on the trends observed in related fluoroalkyl groups and the relative electronegativities of the halogens. Experimental determination is required for precise values.

Impact on Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the bromodifluoromethyl group significantly increases the acidity of nearby protons. For example, a CF2Br group attached to a carboxylic acid or a phenol will lower its pKa value compared to the unsubstituted parent compound. Conversely, it will decrease the basicity (lower the pKa of the conjugate acid) of amines and other basic moieties.

While specific experimental pKa values for bromodifluoromethyl-substituted benzoic acids or phenols are not widely reported, the effect can be estimated by examining related compounds. The table below presents the pKa values of benzoic acid and phenol substituted with various electron-withdrawing groups.

| Substituent | pKa of Substituted Benzoic Acid (in H2O) | pKa of Substituted Phenol (in H2O) |

| H | 4.20 | 9.95 |

| m-CF3 | 3.87 | 9.04 |

| p-CF3 | 3.66 | 8.35 |

| m-CHF2 | - | - |

| p-CHF2 | - | - |

| m-CF2Br (Estimated) | ~3.7-3.8 | ~8.8-9.0 |

| p-CF2Br (Estimated) | ~3.5-3.6 | ~8.1-8.3 |

Note: The pKa values for CF2Br-substituted compounds are estimations based on the expected electronic effects relative to the CF3 group. The actual values may vary.

Experimental Protocols

Determination of Hammett Parameters (σ) via pKa Measurement of Substituted Benzoic Acids

The Hammett parameters for the CF2Br group can be experimentally determined by measuring the pKa of meta- and para-bromodifluoromethylbenzoic acid and applying the Hammett equation:

σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

1. Synthesis of m- and p-Bromodifluoromethylbenzoic Acid:

A general synthetic route to bromodifluoromethyl arenes involves the bromination of a suitable difluoromethyl precursor. For the benzoic acid derivatives, a multi-step synthesis would likely be required, potentially starting from the corresponding bromotoluenes or by introducing the CF2Br group onto a benzoic acid derivative. A plausible, though not explicitly cited, synthetic workflow is outlined below.

Caption: Synthetic workflow for m- and p-bromodifluoromethylbenzoic acid.

2. pKa Measurement by Potentiometric Titration:

-

Materials:

-

Synthesized m- or p-bromodifluoromethylbenzoic acid

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

-

Procedure:

-

Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

-

3. pKa Measurement by UV-Vis Spectrophotometry:

-

Materials:

-

Synthesized m- or p-bromodifluoromethylbenzoic acid

-

Buffer solutions of known pH values

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

-

Procedure:

-

Prepare a stock solution of the substituted benzoic acid in a suitable solvent (e.g., methanol).

-

Prepare a series of solutions of the acid in different buffer solutions spanning a range of pH values around the expected pKa.

-

Measure the UV-Vis absorbance spectrum of each solution.

-

Identify the absorbance of the acidic (HA) and basic (A-) forms of the compound.

-

Plot the absorbance at a specific wavelength (where the difference between the two forms is significant) against the pH.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.

-

19F NMR Spectroscopy for Characterizing Electronic Effects

19F NMR spectroscopy is a powerful tool for probing the electronic environment of fluorine-containing molecules. The chemical shift of the 19F nucleus is highly sensitive to the electron density around it.

-

Procedure:

-

Dissolve the bromodifluoromethyl-containing compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Acquire the 19F NMR spectrum.

-

The chemical shift of the CF2Br group will be influenced by the electronic nature of the rest of the molecule.

-

Correlations can be made between the 19F chemical shifts of a series of substituted bromodifluoromethylarenes and the Hammett parameters of the substituents to quantify the transmission of electronic effects through the aromatic ring to the CF2Br group.

-

Caption: Correlation of aryl substituent effects with 19F NMR chemical shifts.

Conclusion

The bromodifluoromethyl group is a valuable addition to the medicinal chemist's toolkit, offering a unique set of electronic and steric properties. Its strong electron-withdrawing character can be strategically employed to modulate the pKa of drug candidates, enhance their metabolic stability, and influence their binding interactions with biological targets. While direct experimental data on the Hammett parameters and pKa values of CF2Br-substituted compounds remain to be extensively documented, this guide provides a framework for understanding and predicting its electronic effects based on data from analogous fluoroalkyl groups. The detailed experimental protocols offer a practical approach for researchers to determine these key parameters for their specific molecules of interest, thereby enabling more informed and rational drug design. As the use of novel fluorinated motifs continues to expand, a thorough understanding of the electronic properties of groups like bromodifluoromethyl will be increasingly crucial for the successful development of next-generation therapeutics.

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceuticals Using Bromodifluoroacetic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of pharmaceutical precursors and scaffolds utilizing bromodifluoroacetic acid and its derivatives. The introduction of the difluoromethyl (-CF2H) group is a critical strategy in modern drug discovery, as it can significantly enhance the pharmacological properties of molecules.[1] The -CF2H group acts as a bioisostere for hydroxyl, thiol, and amine groups, often leading to improved metabolic stability, membrane permeability, and binding affinity.[1][2] Bromodifluoroacetic acid and its salts are versatile reagents that serve as precursors to the difluoromethyl radical or difluorocarbene, enabling a variety of difluoromethylation reactions.[3][4][5]

Key Applications and Reaction Types:

The primary application of bromodifluoroacetic acid in pharmaceutical synthesis is for the introduction of the difluoromethyl group into organic molecules. This can be achieved through several key reaction pathways:

-

Radical Difluoromethylation: Generation of the difluoromethyl radical (•CF2H) from bromodifluoroacetic acid derivatives allows for the functionalization of a wide range of substrates, including heterocycles and alkenes.[1][3]

-